An In-Depth Technical Guide to 6-Methyl-3-azabicyclo[3.1.0]hexane: Core Properties and Synthetic Strategies
An In-Depth Technical Guide to 6-Methyl-3-azabicyclo[3.1.0]hexane: Core Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the 6-Methyl-3-azabicyclo[3.1.0]hexane scaffold. As a conformationally restricted saturated heterocycle, this structural motif is of significant interest in medicinal chemistry for its ability to orient pharmacophoric elements in a well-defined three-dimensional space. This document delves into the core characteristics of this bicyclic system, offering insights for its utilization in the design of novel therapeutic agents.
Introduction: The Significance of the 3-azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a wide array of biologically active natural products and synthetic compounds. Its rigid, V-shaped structure provides a unique platform for the development of potent and selective ligands for various biological targets. Derivatives of this scaffold have been identified as antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[1][2] The incorporation of a methyl group at the 6-position introduces a specific stereochemical and conformational bias, which can be exploited to fine-tune the pharmacological profile of drug candidates.
Physicochemical and Structural Properties
Table 1: Physicochemical Properties of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane [3]
| Property | Value |
| Molecular Formula | C7H13N |
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane |
| CAS Number | 943516-54-9 |
| Appearance | Flammable liquid and vapor[3] |
| Hazards | Causes severe skin burns and eye damage[3] |
The single methyl group in 6-Methyl-3-azabicyclo[3.1.0]hexane, as opposed to the gem-dimethyl group, would result in a lower molecular weight and potentially different physical properties such as boiling point and density. The presence of a chiral center at the 6-position also introduces the possibility of stereoisomers (endo and exo), which can exhibit distinct biological activities.
Conformational Analysis
The 3-azabicyclo[3.1.0]hexane skeleton can exist in two principal conformations: a boat-like and a chair-like form. The preferred conformation is influenced by the nature and position of substituents. For instance, 'H NMR spectroscopic studies on endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have established the presence of a chair conformation.[2] In contrast, the corresponding diastereomers and N-demethyl compounds were found to favor a boat conformation.[2] The conformational preference of 6-Methyl-3-azabicyclo[3.1.0]hexane would likely depend on the stereochemistry of the methyl group (endo or exo) and the nature of any substituent on the nitrogen atom.
Synthesis of the 3-azabicyclo[3.1.0]hexane Core
Several synthetic strategies have been developed to construct the 3-azabicyclo[3.1.0]hexane skeleton. These methods can be broadly categorized into the annulation of a new ring to an existing pyrrole or cyclopropane ring, and tandem or simultaneous closure of both rings.[4]
Dirhodium(II)-Catalyzed Cyclopropanation
A highly efficient method for the stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane core involves the dirhodium(II)-catalyzed cyclopropanation of N-protected-2,5-dihydropyrroles with diazoacetates.[5] This method allows for the selective formation of either the exo- or endo-isomer by choosing the appropriate catalyst and hydrolysis conditions.[5]
Experimental Protocol: Stereoselective Synthesis of exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates [5]
-
Cyclopropanation: To a solution of N-Boc-2,5-dihydropyrrole in a suitable solvent (e.g., dichloromethane), a dirhodium(II) catalyst (e.g., Rh2(OAc)4 or a chiral variant) is added at a low loading (as low as 0.005 mol%). Ethyl diazoacetate is then added slowly to the reaction mixture. The reaction is monitored by TLC until completion.
-
Work-up and Isolation: The reaction mixture is concentrated under reduced pressure, and the crude product is purified by flash chromatography to yield the corresponding ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate.
-
Selective Hydrolysis:
-
For the exo-isomer, hydrolysis of the ester can be achieved under basic conditions (e.g., LiOH in THF/H2O).
-
For the endo-isomer, specific conditions that favor the epimerization and hydrolysis of the endo ester are required.
-
-
Decarboxylation (optional): The resulting carboxylic acid can be decarboxylated to yield the parent 3-azabicyclo[3.1.0]hexane scaffold.
This protocol can be adapted for the synthesis of 6-methyl-3-azabicyclo[3.1.0]hexane by using a methyl-substituted diazo reagent.
Caption: General workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold.
1,3-Dipolar Cycloaddition
Another powerful method for constructing the 3-azabicyclo[3.1.0]hexane ring system is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes.[1] This approach allows for the creation of highly substituted and spiro-fused derivatives.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition [1]
-
Generation of Azomethine Ylide: The azomethine ylide can be generated in situ from the reaction of an α-amino acid with a carbonyl compound.
-
Cycloaddition: The generated azomethine ylide is then reacted with a suitable cyclopropene derivative in an appropriate solvent (e.g., 1,4-dioxane, acetonitrile, or DMF). The reaction is typically carried out at elevated temperatures.
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
This method offers a convergent approach to complex derivatives of the scaffold.
Spectroscopic Characterization
Detailed spectroscopic data for 6-Methyl-3-azabicyclo[3.1.0]hexane is scarce. However, based on the analysis of related structures, the following characteristic spectral features can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Methyl-3-azabicyclo[3.1.0]hexane is expected to be complex due to the rigid bicyclic system and the presence of diastereotopic protons. Key signals would include:
-
Cyclopropyl Protons: Resonances for the protons on the cyclopropane ring, which would show characteristic geminal and vicinal coupling constants.
-
Pyrrolidine Ring Protons: A series of multiplets corresponding to the methylene protons of the pyrrolidine ring.
-
Methyl Group: A doublet for the methyl group at the 6-position, with the chemical shift and coupling constant being dependent on its exo or endo orientation.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the cyclopropyl carbons and the carbons of the pyrrolidine ring would be characteristic of this bicyclic system. The methyl carbon would appear as a distinct signal in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by C-H stretching and bending vibrations. Key absorptions would include:
-
C-H stretching (alkane): Strong absorptions in the 2850-3000 cm⁻¹ region.
-
N-H stretching (secondary amine): A moderate absorption around 3300-3500 cm⁻¹, if the nitrogen is not substituted.
-
C-N stretching: A moderate absorption in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of 6-Methyl-3-azabicyclo[3.1.0]hexane. The fragmentation pattern would be influenced by the stability of the bicyclic ring system and could involve the loss of the methyl group or fragmentation of the pyrrolidine ring.
Applications in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry. Its rigid nature allows for the precise positioning of functional groups, leading to enhanced binding affinity and selectivity for various biological targets.
Opioid Receptor Ligands
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as potent and selective ligands for opioid receptors.[2] The conformational constraint imposed by the bicyclic system is crucial for achieving high affinity and selectivity for the µ-opioid receptor over δ and κ subtypes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Conformationally restricted N-substituted-3-azabicyclo[3.1.0]hexane derivatives have been explored as novel inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[6]
Caption: Key application areas of the 3-azabicyclo[3.1.0]hexane scaffold in drug discovery.
Conclusion
The 6-Methyl-3-azabicyclo[3.1.0]hexane core represents a promising scaffold for the development of novel therapeutic agents. Its unique conformational properties and the synthetic accessibility of its derivatives make it an attractive starting point for the design of potent and selective modulators of various biological targets. Further exploration of the synthesis of specific stereoisomers and a more detailed investigation of their structure-activity relationships are warranted to fully exploit the potential of this intriguing heterocyclic system in drug discovery.
References
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry, 18, 836-847. [Link]
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Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2015). Organic & Biomolecular Chemistry, 13(31), 8461-8465. [Link]
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Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. (2023). Medicinal Chemistry Research, 32(12). [Link]
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6,6-Dimethyl-3-azabicyclo(3.1.0)hexane. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
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Equilibrium molecular structure and spectra of 6-methyl-1,5-diazabicyclo[3.1.0]hexane: joint analysis of gas phase electron diffraction, quantum chemistry, and spectroscopic data. (2018). RSC Publishing. [Link]
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Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone. (2025). Chemistry Stack Exchange. [Link]
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Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2013). Organic Letters, 15(21), 5550-5553. [Link]
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A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. (1978). Chemical Physics Letters, 53(1), 204-208. [Link]
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Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(14), 4030-4034. [Link]
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